molecular formula C5H8N4O B12359457 2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12359457
M. Wt: 140.14 g/mol
InChI Key: WLXFFUUBGUTHKB-UHFFFAOYSA-N
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Description

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazinones This compound is characterized by a fused ring system containing both imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the Iodine-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor ketones under specific conditions to form the desired imidazo[2,1-f][1,2,4]triazinone structure . This method is straightforward and can be scaled up for gram-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-f][1,2,4]triazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazinones, which can be further functionalized for specific applications.

Scientific Research Applications

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its specific ring fusion and the presence of both imidazole and triazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H8N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-2,4,6,8H,3H2,(H,7,10)

InChI Key

WLXFFUUBGUTHKB-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2NC=CN2N1

Origin of Product

United States

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